molecular formula C18H14F2N4O3 B11483592 N-(2-{[(2,6-difluorophenyl)carbonyl]amino}ethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide

N-(2-{[(2,6-difluorophenyl)carbonyl]amino}ethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11483592
M. Wt: 372.3 g/mol
InChI Key: BAWSXXDQHYWLFO-UHFFFAOYSA-N
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Description

N-(2-{[(2,6-difluorophenyl)carbonyl]amino}ethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of fluorinated aromatic rings and an oxadiazole moiety, which contribute to its distinctive chemical behavior and potential utility in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(2,6-difluorophenyl)carbonyl]amino}ethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the difluorophenyl group: This step often involves the use of 2,6-difluorobenzoyl chloride, which reacts with an amine to form the corresponding amide.

    Coupling reactions: The final step involves coupling the oxadiazole intermediate with the difluorophenyl amide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(2,6-difluorophenyl)carbonyl]amino}ethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide (NaOMe) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2-{[(2,6-difluorophenyl)carbonyl]amino}ethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its fluorinated aromatic rings and oxadiazole moiety contribute to its potential use in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

    Biological Studies: The compound can be used as a probe or ligand in biological assays to study enzyme interactions or cellular pathways.

Mechanism of Action

The mechanism of action of N-(2-{[(2,6-difluorophenyl)carbonyl]amino}ethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated aromatic rings and oxadiazole moiety allow it to form strong interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[(2,6-difluorophenyl)carbonyl]amino}ethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide stands out due to its combination of a difluorophenyl group and an oxadiazole ring, which imparts unique chemical properties and potential applications. Its structural features allow for strong interactions with molecular targets, making it a valuable compound in various scientific fields.

Properties

Molecular Formula

C18H14F2N4O3

Molecular Weight

372.3 g/mol

IUPAC Name

N-[2-[(2,6-difluorobenzoyl)amino]ethyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C18H14F2N4O3/c19-12-7-4-8-13(20)14(12)16(25)21-9-10-22-17(26)18-23-15(24-27-18)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,21,25)(H,22,26)

InChI Key

BAWSXXDQHYWLFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C(=O)NCCNC(=O)C3=C(C=CC=C3F)F

Origin of Product

United States

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